molecular formula C13H22N2O2 B1491132 (6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone CAS No. 2098122-65-5

(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1491132
CAS No.: 2098122-65-5
M. Wt: 238.33 g/mol
InChI Key: WDSVORKIXWOKLK-UHFFFAOYSA-N
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Description

(6-Ethoxy-3-azabicyclo[311]heptan-3-yl)(pyrrolidin-3-yl)methanone is a synthetic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone involves several steps. One common method includes the annulation of a new cycle to an existing pyrrole or cyclopropane ring, followed by sequential tandem closure of two rings . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve flow technology, which enables the preparation of C3-heterosubstituted 1-azabicyclo[1.1.0]butanes and azetidines . This method allows for efficient and scalable production, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: (6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to ensure optimal yields.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone has a wide range of scientific research applications. It is used in the field of drug discovery as a key synthetic intermediate in the total synthesis of various target molecules . Its unique structure makes it a valuable scaffold for developing new pharmaceuticals with potential therapeutic benefits.

In biology, this compound is studied for its potential interactions with biological targets, which could lead to the development of new treatments for diseases. In the industrial sector, it is used in the synthesis of bioactive molecules and other chemical products.

Mechanism of Action

The mechanism of action of (6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Understanding these interactions is crucial for developing new therapeutic applications.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane . These compounds share a bicyclic structure with nitrogen-containing heterocycles, making them valuable in drug discovery and other scientific research applications.

Uniqueness: What sets (6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone apart is its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a unique and valuable compound for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-2-17-12-10-5-11(12)8-15(7-10)13(16)9-3-4-14-6-9/h9-12,14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSVORKIXWOKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C(=O)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 3
(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 4
(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 5
(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 6
(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone

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